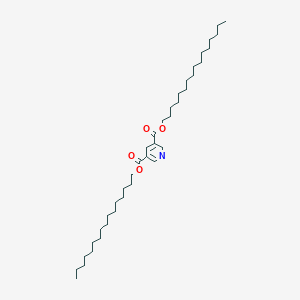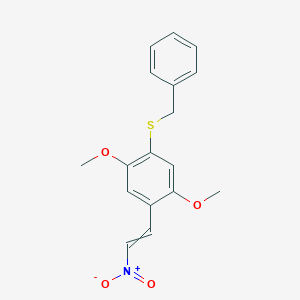
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with a complex structure that includes benzylsulfanyl, dimethoxy, and nitroethenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps. One common method starts with the benzylation of 2-iodophenol, followed by several intermediate steps to introduce the methoxy and nitroethenyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-2-methoxy-4-(2-nitroethenyl)benzene: Similar structure but with a benzyloxy group instead of benzylsulfanyl.
2-Nitroethylbenzene: Lacks the methoxy and benzylsulfanyl groups but shares the nitroethenyl functionality.
Uniqueness
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.
Propiedades
Número CAS |
648957-28-2 |
|---|---|
Fórmula molecular |
C17H17NO4S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-benzylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C17H17NO4S/c1-21-15-11-17(23-12-13-6-4-3-5-7-13)16(22-2)10-14(15)8-9-18(19)20/h3-11H,12H2,1-2H3 |
Clave InChI |
BZZIFPJRKXPRMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


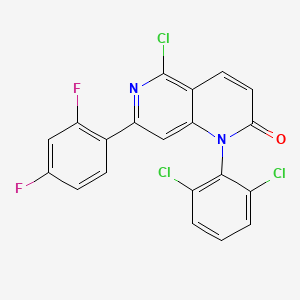
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
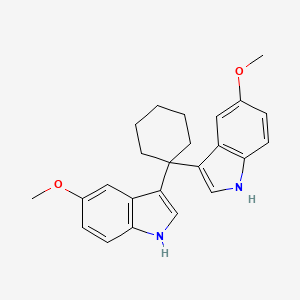
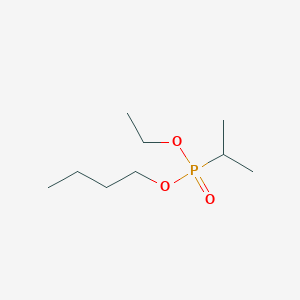
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)
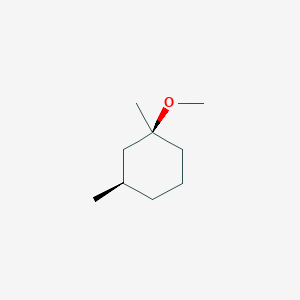
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
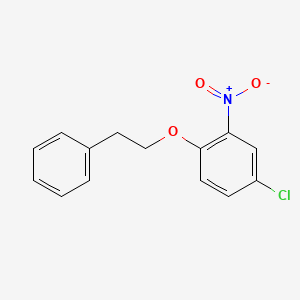
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
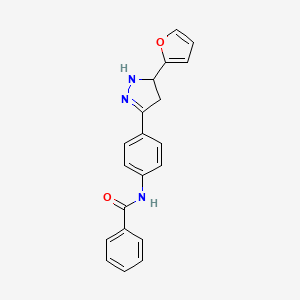
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
